N-(3,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H29N5O3 and its molecular weight is 435.528. The purity is usually 95%.
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Scientific Research Applications
Potential as an ACAT-1 Inhibitor
A compound similar in structure, identified as K-604, showed potent inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). This suggests a potential application in treating diseases involving ACAT-1 overexpression, such as certain cardiovascular diseases (K. Shibuya et al., 2018).
Anticancer Activity
Compounds structurally similar to N-(3,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide have shown promising anticancer activities. For instance, N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides exhibited significant in vitro anticancer activity against various human cancer cell lines, suggesting potential use in cancer therapy (Lingaiah Boddu et al., 2018).
Antimicrobial and Anticancer Properties
Related compounds synthesized and evaluated for antimicrobial and anticancer activities showed promise, indicating potential application in treating infectious diseases and cancer (S. Mehta et al., 2019).
Broad-spectrum Antibacterial Activities
Another study on N-Mannich bases, which share structural similarities, demonstrated broad-spectrum antibacterial activities. This points to potential use in developing new antibiotics or antimicrobial agents (L. H. Al-Wahaibi et al., 2021).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-18-4-7-20(8-5-18)29-11-10-25-24(29)28-14-12-27(13-15-28)17-23(30)26-19-6-9-21(31-2)22(16-19)32-3/h4-11,16H,12-15,17H2,1-3H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEZLWSNHCLTRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.